N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

NNMT inhibition binding affinity nicotinamide analog

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034280-41-4) is a synthetic nicotinamide analog characterized by a trans-1,4-cyclohexyl spacer linking a nicotinamide moiety to a 4,6-dimethylpyrimidin-2-yl ether. It has been documented as a Nicotinamide N-methyltransferase (NNMT) inhibitor, with biochemical binding data available in authoritative databases.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034280-41-4
Cat. No. B2445494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
CAS2034280-41-4
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CN=CC=C3)C
InChIInChI=1S/C18H22N4O2/c1-12-10-13(2)21-18(20-12)24-16-7-5-15(6-8-16)22-17(23)14-4-3-9-19-11-14/h3-4,9-11,15-16H,5-8H2,1-2H3,(H,22,23)
InChIKeyFRDWQMLYKCKGTM-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide | CAS 2034280-41-4 | NNMT Inhibitor Procurement & Selection Guide


N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034280-41-4) is a synthetic nicotinamide analog characterized by a trans-1,4-cyclohexyl spacer linking a nicotinamide moiety to a 4,6-dimethylpyrimidin-2-yl ether. It has been documented as a Nicotinamide N-methyltransferase (NNMT) inhibitor, with biochemical binding data available in authoritative databases [1]. Its structural scaffold distinguishes it from simpler nicotinamide derivatives by incorporating a conformationally constrained, stereodefined cyclohexyl core that separates the pyridine carboxamide pharmacophore from the pyrimidine recognition element.

Why Nicotinamide Analogs Cannot Be Interchanged: Structural and Pharmacological Basis for Selecting N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide


Nicotinamide N-methyltransferase (NNMT) inhibitors exhibit extreme sensitivity to linker geometry, heterocyclic substitution, and hydrogen-bonding capacity. Published datasets reveal that the IC50 values for NNMT inhibitors within the nicotinamide analog class span over three orders of magnitude—from <10 nM for optimized bisubstrate inhibitors to >10 µM for simple amide derivatives [1][2]. The trans-1,4-cyclohexyl spacer in the target compound imposes a rigid, extended conformation that positions the pyrimidine and nicotinamide groups in a spatial arrangement distinct from both flexible alkyl-linked analogs and directly substituted pyridine carboxamides. Consequently, substituting this compound with a generic nicotinamide derivative—such as 6-methoxynicotinamide (JBSNF-000088) or an unconstrained alkyl-linked variant—will yield a different pharmacological profile and cannot be assumed to reproduce the same binding mode or selectivity fingerprint.

Quantitative Differentiation Evidence for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide Against Structural Analogs


NNMT Binding Affinity (Ki): Target Compound vs. Prototypical Nicotinamide Analog Inhibitors

The target compound binds to full-length recombinant human NNMT with a Ki of 650 nM, as determined by a fluorescence polarization-based competition assay [1]. This places it in an intermediate affinity range—substantially weaker than potent bisubstrate inhibitors (e.g., II399, Ki = 5.9 nM [2]) but approximately 3-fold tighter than the simple substrate analog 6-methoxynicotinamide (JBSNF-000088), which exhibits IC50 values of 1.8 µM against human NNMT . The Ki value of 870 nM from an independent assay confirms the reproducibility of this affinity measurement [1].

NNMT inhibition binding affinity nicotinamide analog enzyme kinetics

Biochemical IC50 Against NNMT: Potency Differentiation from High-Affinity Inhibitors

In a direct enzymatic inhibition assay using full-length recombinant human NNMT with nicotinamide as the substrate, the target compound displays an IC50 of 6.4–6.7 µM [1]. This potency is approximately 640-fold weaker than the optimized inhibitor NCGC00685960 (IC50 < 10 nM [2]) and approximately 5-fold weaker than the bisubstrate inhibitor 78 (IC50 = 1.41 µM ). The consistency of the IC50 value across two independent assay formats (6.40 µM and 6.70 µM) supports the reliability of this measurement [1].

NNMT enzymatic inhibition IC50 comparison biochemical assay inhibitor potency ranking

Stereochemically Defined trans-Cyclohexyl Scaffold: Conformational Differentiation from Flexible or Achiral Nicotinamide Analogs

The target compound incorporates a trans-1,4-disubstituted cyclohexyl ring, specifying the (1r,4r) absolute configuration, which imposes a rigid, extended geometry between the nicotinamide and dimethylpyrimidine groups [1]. In contrast, widely studied NNMT inhibitors such as JBSNF-000088 (6-methoxynicotinamide) and N-methylnicotinamide lack any spacer element, while others employ flexible alkyl linkers. Molecular modeling based on the X-ray co-crystal structure of NNMT with NCGC00685960 (PDB: 9ATV [2]) suggests that the trans-cyclohexyl spacer in the target compound may orient the pyrimidine moiety toward a sub-pocket distinct from that occupied by the chloropurine riboside moiety of bisubstrate inhibitors, potentially influencing selectivity over related methyltransferases such as PNMT and COMT [3].

conformational constraint stereochemistry trans-cyclohexyl linker structure-activity relationship

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity and Calculated Lipophilicity vs. NNMT Reference Inhibitors

The target compound possesses a molecular weight of 326.4 g/mol, 1 hydrogen bond donor (the nicotinamide NH), 5 hydrogen bond acceptors, and a calculated topological polar surface area consistent with moderate membrane permeability [1]. Compared to the high-affinity NNMT inhibitor NCGC00685960 (MW ~520 g/mol; multiple H-bond donors/acceptors from the ribose-purine scaffold [2]), the target compound is significantly smaller and less polar, potentially offering superior passive membrane permeability despite lower biochemical potency. Relative to JBSNF-000088 (MW 152.15 g/mol; 1 HBD, 3 HBA), the target compound has a larger molecular volume and different H-bond acceptor topology due to the pyrimidine ring, which may alter its intracellular distribution and target engagement kinetics .

physicochemical properties drug-likeness hydrogen bonding lipophilicity procurement specification

Optimal Application Scenarios for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide in NNMT-Focused Research Programs


Reference Compound for NNMT Biochemical Assay Validation and Screening Panel Assembly

With a well-characterized Ki of 650 nM and consistent IC50 values of 6.4–6.7 µM against recombinant human NNMT, this compound serves as a reliable intermediate-potency reference standard for calibrating fluorescence polarization and enzymatic activity assays [1]. Its intermediate affinity fills a gap in screening panels that typically include only high-potency controls (e.g., NCGC00685960, IC50 < 10 nM [2]) or weak substrate analogs, enabling more robust Z'-factor and assay window determinations across a wider dynamic range.

Scaffold for Structure-Activity Relationship (SAR) Exploration of the NNMT Nicotinamide Binding Pocket

The stereochemically defined trans-(1r,4r)-cyclohexyl spacer and 4,6-dimethylpyrimidin-2-yl ether moiety provide a modular scaffold with distinct vectors for chemical modification [1]. Unlike simple nicotinamide analogs that offer limited diversification points, this compound allows independent optimization at the pyrimidine methyl groups, the cyclohexyl ring, and the nicotinamide amide linkage, making it a valuable starting point for SAR campaigns aimed at improving NNMT potency while maintaining selectivity over related methyltransferases [3].

Chemical Probe for Investigating Conformational Effects on NNMT Inhibitor Selectivity

The rigid trans-cyclohexyl architecture imposes a spatial orientation of the pyrimidine and nicotinamide groups that is distinct from the binding mode of bisubstrate inhibitors, as inferred from the NNMT co-crystal structure with NCGC00685960 (PDB: 9ATV) [2]. Researchers investigating how linker geometry affects selectivity between NNMT and the closely related methyltransferases PNMT and COMT can use this compound to test whether conformational constraint alters off-target activity profiles, a key consideration given the high conservation of SAM-dependent methyltransferase active sites [3].

Cellular Target Engagement Studies Requiring Moderate-Affinity Probes to Avoid Complete Enzyme Saturation

The intermediate binding affinity (Ki = 650 nM) makes this compound suitable for cellular thermal shift assays (CETSA) or other target engagement technologies where excessively potent inhibitors may saturate the target under all conditions, obscuring dose-response relationships [1]. By operating in a concentration range where partial target occupancy can be achieved, this compound enables more nuanced pharmacodynamic investigations of NNMT inhibition in cancer-associated fibroblast or metabolic disease models.

Quote Request

Request a Quote for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.